4,7-Methanoindene
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Overview
Description
4,7-Methanoindene, also known as tricyclo[5.2.1.0^2,6]deca-1,3,6,8-tetraene, is a polycyclic hydrocarbon with the molecular formula C10H8 This compound is characterized by its unique tricyclic structure, which includes a methano bridge connecting the indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Methanoindene can be synthesized through several methods. One common synthetic route involves the dimerization of 1,3-cyclopentadiene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the reaction of cyclopentadiene with a suitable dienophile in a Diels-Alder reaction, followed by dehydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale dimerization of cyclopentadiene. This process is optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoindene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Scientific Research Applications
4,7-Methanoindene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,7-Methanoindene involves its interaction with various molecular targets and pathways. Its unique tricyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Heptachlor: 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Chlordane: 1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene
Uniqueness
4,7-Methanoindene is unique due to its specific tricyclic structure and the presence of a methano bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
209-96-1 |
---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H8/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5H,3,6H2 |
InChI Key |
RUNKSQBQFFBFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3CC(=C21)C=C3 |
Origin of Product |
United States |
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